N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine
Description
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a morpholine ring, a thiophene moiety, and an ethyl linker. Thienopyrimidines are recognized for their pharmacological versatility, particularly in targeting kinases and receptors such as EGFR, VEGFR-2, and FLT3-ITD . The morpholine group enhances solubility and bioavailability, while the thiophene contributes to aromatic interactions with biological targets. This compound is hypothesized to exhibit anticancer or antimicrobial activity based on structural analogs described in the literature .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-7-22-10-12(1)14(20-3-5-21-6-4-20)9-17-16-15-13(2-8-23-15)18-11-19-16/h1-2,7-8,10-11,14H,3-6,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWRIGFJDURLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=NC3=C2SC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the thiophene and morpholine groups. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Insights
Morpholine vs. Other Amines: The morpholine group in the target compound may improve pharmacokinetics compared to pyrrolidinyl or piperidinyl groups in analogs like 4a .
Thiophene vs. Substituted Aromatics : The thiophen-3-yl group distinguishes the target compound from analogs with phenyl (e.g., AWB124 ) or pyridinyl (AWG117 ) substituents. Thiophene’s electron-rich nature may influence binding to hydrophobic kinase pockets .
Trifluoromethyl Groups : Compounds like AWG117 and AWB124 incorporate trifluoromethyl groups, which enhance metabolic stability and ligand-receptor interactions via hydrophobic and electrostatic effects . The absence of this group in the target compound suggests a different SAR profile.
Synthetic Efficiency : Microwave-assisted synthesis (e.g., MPC-6827 analogs ) reduces reaction times compared to traditional heating methods used for AWB124 .
Biological Activity
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine (CAS Number: 2380179-70-2) is a heterocyclic compound with potential pharmacological applications. This article reviews its biological activity, including cytotoxicity, anti-proliferative effects, and antimicrobial properties, supported by data tables and relevant studies.
Cytotoxicity and Anti-Proliferative Effects
Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. A study on thienopyrimidine derivatives showed the following IC values for different compounds against the MCF-7 breast cancer cell line:
| Compound | IC (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| Compound 3 | 13.42 | 12.7 |
| Compound 4 | 28.89 | Not specified |
These results suggest that while some compounds demonstrate significant anti-proliferative activity, others may have lower selectivity towards cancer cells compared to normal cells .
The biological activity of thienopyrimidine derivatives is often linked to their ability to alter cellular membranes and induce apoptosis in cancer cells. Studies indicate that these compounds may affect membrane fluidity and phospholipid metabolism, which are critical factors in cancer cell behavior .
Antimicrobial Activity
The antimicrobial potential of thienopyrimidine derivatives has also been explored. A study involving thienopyrimidine-sulfonamide hybrids reported mild antibacterial activity against Gram-positive and Gram-negative bacteria:
| Hybrid Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Compound 4ii | 15 (S. aureus) | 62.5 |
| 18 (E. coli) | 125 |
These findings indicate that while the compound may not be highly potent as an antibiotic, it still possesses some degree of antimicrobial activity .
Case Studies
- Case Study on Cytotoxicity : A recent in vitro study assessed the cytotoxic effects of various thienopyrimidine derivatives on MDA-MB-231 cells, revealing that certain substitutions significantly enhanced cytotoxicity while maintaining low toxicity in normal cells .
- Antimicrobial Evaluation : Another investigation focused on the synthesis of thienopyrimidine-sulfonamide hybrids, demonstrating that specific structural modifications could lead to improved antibacterial properties compared to traditional sulfonamides .
Q & A
Q. What are the standard synthetic routes for N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Thienopyrimidine core formation : Cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high-temperature conditions (200°C) to generate the thieno[3,2-d]pyrimidine scaffold .
- Functionalization : Introduction of the morpholine and thiophene groups via nucleophilic substitution or coupling reactions. For example, alkylation of the pyrimidine nitrogen using 2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl halides in the presence of bases like LiHMDS .
- Purification : Advanced techniques such as preparative HPLC or column chromatography are critical to achieve >95% purity .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : Resolves absolute configuration and confirms intramolecular interactions (e.g., hydrogen bonds between morpholine and pyrimidine groups) .
- Spectral analysis :
- NMR : H and C NMR identify proton environments (e.g., morpholine’s CH groups at δ 2.5–3.5 ppm) and confirm substitution patterns.
- HRMS : Validates molecular weight and fragmentation pathways .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for storage and handling .
Advanced Research Questions
Q. What computational methods are employed to predict reactivity and optimize synthesis?
- Quantum chemical calculations : Density Functional Theory (DFT) models predict reaction pathways and transition states, particularly for cyclization steps. For example, simulating the energy barriers of thienopyrimidine core formation under varying solvents (DMF vs. THF) .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and byproducts, enabling targeted optimization of reaction conditions (e.g., temperature, catalyst loading) .
- Machine learning : Trained on datasets of pyrimidine derivatives to predict optimal molar ratios (e.g., morpholine:thiophene = 1.2:1) and solvent systems .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Dose-response standardization : Use consistent assay protocols (e.g., fixed incubation times, cell lines) to minimize variability. For example, IC values in kinase inhibition assays vary significantly between HEK293 and HeLa cells .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to explain differences in in vivo vs. in vitro efficacy. Compounds with morpholine substituents often exhibit enhanced metabolic stability due to reduced oxidation .
- Structural analogs comparison : Test derivatives with modified thiophene or morpholine groups to isolate structure-activity relationships (SAR) .
Q. What experimental strategies are used to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., K values) to kinases or GPCRs, with immobilized target proteins .
- Molecular docking : Models interactions between the morpholine group and hydrophobic pockets in target enzymes (e.g., EGFR kinase), guiding mutagenesis studies .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by measuring thermal stabilization of proteins upon compound binding .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
- Catalyst screening : Transition metals like Pd(PPh) improve cross-coupling efficiency between thienopyrimidine and morpholine-thiophene intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, increasing yields from ~40% to >70% .
Q. What are the best practices for ensuring reproducibility in spectral data?
- Deuterated solvent standardization : Use DMSO-d for NMR to avoid solvent-induced shifts.
- Internal calibration : Include tetramethylsilane (TMS) or residual solvent peaks as references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
